2-methyl-9H-fluoren-9-one
Overview
Description
2-methyl-9H-fluoren-9-one is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon consisting of a fluorene core with a methyl group and a ketone functional group. The fluorene core itself is composed of two benzene rings fused to a central cyclopentadiene ring. The molecular structure of fluorene derivatives, such as 2-methyl-9H-fluoren-9-one, often exhibits a planar conformation due to the conjugated system of pi electrons across the three rings, which can influence their physical, chemical, and optical properties.
Synthesis Analysis
The synthesis of fluorene derivatives can involve various chemical reactions and starting materials. For instance, 9-(2-methylaminophenyl)fluorene was synthesized by treating a dimethylaminophenyl-fluorenol compound with dry hydrogen bromide in acetic acid, indicating a method of introducing functional groups onto the fluorene core . Additionally, the synthesis of conjugated fluorene derivatives with extended pi systems, such as 2,7-bis(trimethylsilylethynyl)-(phenylethynyl)fluoren-9-one, was achieved through a heterocoupling reaction catalyzed by palladium and cuprous iodide, demonstrating the versatility of fluorene chemistry for creating complex, conjugated structures with potential optical applications .
Molecular Structure Analysis
The molecular structure of fluorene derivatives is characterized by the orientation of the substituent groups and the overall planarity of the molecule. For example, the 1,8-dimethyl derivative of 9H-fluoren-9-one was found to be closely planar with a mutual inclination between the benzene rings of 178.6 degrees, and the non-hydrogen atoms, except for the oxygen, were within 0.08 Å of the plane defined by the ring-joining carbons . This planarity is crucial for the conjugation and electronic properties of the molecule. Similarly, the fluorene unit in N-(9H-Fluoren-9-ylidene)-4-methylaniline was essentially planar, with intermolecular pi-pi interactions contributing to the supramolecular architecture in the crystal structure .
Chemical Reactions Analysis
Fluorene derivatives can undergo various chemical reactions, including conformational changes and intramolecular shifts. The conformational equilibrium of 9-(2-methylaminophenyl)fluorene was studied using dynamic NMR spectroscopy, revealing the stabilization of certain conformers due to interactions between the methylamino group and the fluorene ring . In another study, a substituted fluorenyl cation underwent an intramolecular hydride shift, demonstrating the reactivity of fluorene derivatives under specific conditions such as low temperature and strong acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorene derivatives are influenced by their molecular structure and substituent groups. The planarity of the molecule and the presence of conjugated systems can lead to significant optical properties, such as fluorescence. For instance, the synthesis of 2,7-substituted fluorenones and 9,9-disubstituted fluorene resulted in compounds with blue light-emitting fluorescence and important quantum yields, indicating potential applications in optoelectronic devices . The molecular structure, including bond lengths and angles, also affects the stability and reactivity of the compounds, as seen in the case of the 1,8-dimethyl derivative of 9H-fluoren-9-one .
Safety And Hazards
properties
IUPAC Name |
2-methylfluoren-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c1-9-6-7-11-10-4-2-3-5-12(10)14(15)13(11)8-9/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXOMIPLRDTZCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90951072 | |
Record name | 2-Methyl-9H-fluoren-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90951072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-9H-fluoren-9-one | |
CAS RN |
2840-51-9, 77468-39-4 | |
Record name | 9H-Fluoren-9-one, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002840519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluoren-9-one, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077468394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-9H-fluoren-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90951072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9H-FLUOREN-9-ONE, 2-METHYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YC4Q582JNP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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